N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]benzamide
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Overview
Description
N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]benzamide is an organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]benzamide typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 2-acetylfuran with the appropriate substituted benzaldehydes under acidic conditions using a 1-M hydrochloric acid acetic acid solution. This reaction yields the desired furan derivatives as solids.
Amidation: The resulting furan derivative is then subjected to amidation with aniline or its derivatives to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation and amidation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the furan ring.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets tubulin, a protein involved in cell division.
Pathways Involved: It inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another benzamide derivative with potential anti-tubercular activity.
Furan-2-carbaldehyde derivatives: Compounds with similar furan ring structures and biological activities.
Uniqueness
N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]benzamide is unique due to its specific combination of a furan ring, phenyl group, and benzamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[4-[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-18(19-7-4-14-24-19)13-10-15-8-11-17(12-9-15)21-20(23)16-5-2-1-3-6-16/h1-14H,(H,21,23)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGPDXWFMANOPN-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C=CC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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